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molecular formula C8H6BrClO B1282770 3-Bromophenylacetyl chloride CAS No. 98288-51-8

3-Bromophenylacetyl chloride

Cat. No. B1282770
M. Wt: 233.49 g/mol
InChI Key: DFKQZCVLSJIRES-UHFFFAOYSA-N
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Patent
US09315492B2

Procedure details

The raw material meta-bromophenylacetic acid (100 g, 0.47 mol, 1.0 eq) was dissolved in dichloromethane (500 ml), then was cooled to 0° C. in ice-salt bath. Oxalyl chloride (120 g, 0.95 mol, 2.0 eq) was added dropwise to the reaction mixture with temperature maintaining 0° C. After the dropping was finished, the reaction temperature was changed to room temperature and reacted for two hours. The reaction mixture was concentrated under reduced pressure to obtain meta-bromophenylacetyl chloride (110 g, 0.47 mol) after the reaction completed. The obtained meta-bromophenylacetyl chloride was dissolved in dichloromethane (200 ml) for further use.
[Compound]
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice-salt
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9]([OH:11])=O)[CH:5]=[CH:6][CH:7]=1.C(Cl)(=O)C([Cl:15])=O>ClCCl>[Br:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9]([Cl:15])=[O:11])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)CC(=O)O
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
120 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
ice-salt
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was changed to room temperature
CUSTOM
Type
CUSTOM
Details
reacted for two hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)CC(=O)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.47 mol
AMOUNT: MASS 110 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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